molecular formula C7H14Cl2N4 B1377357 (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1432681-51-0

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B1377357
CAS No.: 1432681-51-0
M. Wt: 225.12 g/mol
InChI Key: ITBNVCHLLAMZQZ-UHFFFAOYSA-N
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Description

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-methyl-1,2,4-triazole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for further investigation as a potential therapeutic agent .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a subject of interest in the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar core structure but lacking the cyclopropyl and methyl substituents.

    4-methyl-1,2,4-triazole: Similar to the parent compound but with a methyl group at the 4-position.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the triazole ring.

Uniqueness

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to the combination of the cyclopropyl group and the 1,2,4-triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

IUPAC Name

(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;;/h5H,2-4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBNVCHLLAMZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 4
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 5
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 6
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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